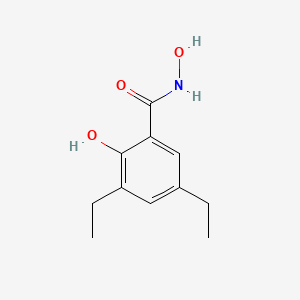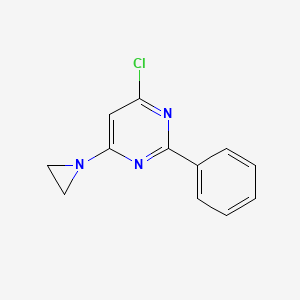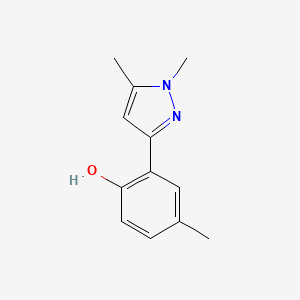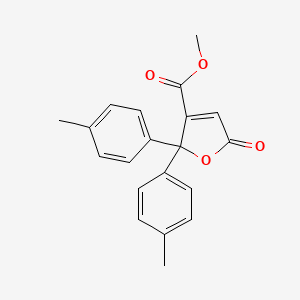
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of furoic acid derivatives, which are characterized by the presence of a furan ring—a five-membered aromatic ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester typically involves the esterification of 3-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 3-Furoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: Another furoic acid derivative with similar chemical properties.
2,5-Dihydro-5-oxo-2,2-di-p-tolyl-3-furancarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is unique due to its specific ester functional group and the presence of two p-tolyl groups
Eigenschaften
CAS-Nummer |
33545-33-4 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl 2,2-bis(4-methylphenyl)-5-oxofuran-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-13-4-8-15(9-5-13)20(16-10-6-14(2)7-11-16)17(19(22)23-3)12-18(21)24-20/h4-12H,1-3H3 |
InChI-Schlüssel |
LNNDLZYJBUUKEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C(=CC(=O)O2)C(=O)OC)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


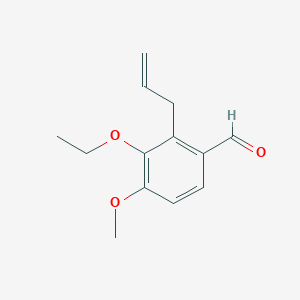
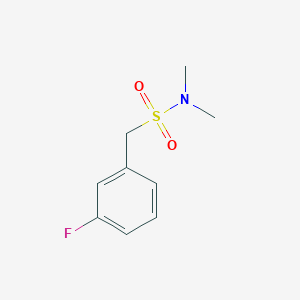
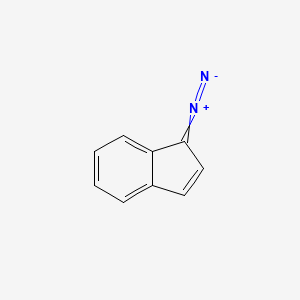

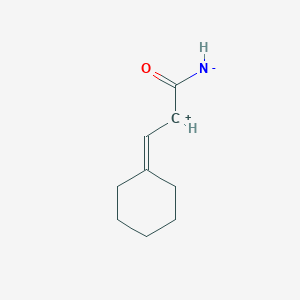
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
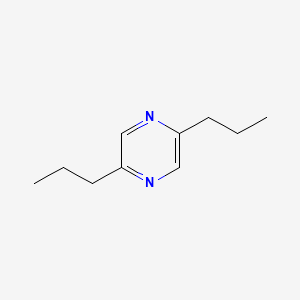
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
